molecular formula C22H28O3 B13712072 (2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl acetate

(2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl acetate

Cat. No.: B13712072
M. Wt: 340.5 g/mol
InChI Key: IMONTRJLAWHYGT-HZIZDFBDSA-N
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Description

(2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-en-14-yl acetate is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-en-14-yl acetate typically involves multiple steps, including the formation of the tetracyclic core and the introduction of the ethynyl and acetate groups. Common synthetic routes may include:

    Formation of the Tetracyclic Core: This step often involves cyclization reactions using appropriate precursors and catalysts.

    Introduction of Functional Groups: The ethynyl and acetate groups are introduced through specific reactions such as alkylation and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and advanced purification methods are often employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-en-14-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-en-14-yl acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-en-14-yl acetate involves its interaction with specific molecular targets and pathways. The ethynyl and acetate groups play a crucial role in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R,5S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-5-ol
  • (1R,2S,5R,8R,9S,10S,13R,14R,15R,16S,18R)-16-hydroxy-1,2,14,17,17-pentamethyl-8-(prop-1-en-2-yl)pentacyclo[11.7.0.0{2,10}.0{5,9}.0^{14,18}]icosane-5,15-dicarboxylic acid

Uniqueness

The uniqueness of (2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0{2,7}.0

{11,15}]heptadec-6-en-14-yl acetate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

[(10R,13R,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18?,19?,20?,21+,22-/m0/s1

InChI Key

IMONTRJLAWHYGT-HZIZDFBDSA-N

Isomeric SMILES

CC(=O)O[C@]1(CCC2[C@]1(CCC3C2CCC4=CC(=O)CC[C@H]34)C)C#C

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C

Origin of Product

United States

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